molecular formula C20H36O8Ti B1505949 Dibutoxybis(ethyl acetoacetato-O1',O3)titanium CAS No. 20753-28-0

Dibutoxybis(ethyl acetoacetato-O1',O3)titanium

Cat. No.: B1505949
CAS No.: 20753-28-0
M. Wt: 452.4 g/mol
InChI Key: LOKYMTAHMJKNDB-NRFIWDAESA-L
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Description

Dibutoxybis(ethyl acetoacetato-O1',O3)titanium is a complex organometallic compound with the molecular formula C20H36O8Ti. This compound is known for its unique structure and versatile applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dibutoxybis(ethyl acetoacetato-O1',O3)titanium typically involves the reaction of titanium tetrachloride (TiCl4) with ethyl acetoacetate in the presence of butanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents. The general reaction scheme can be represented as follows:

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions: Dibutoxybis(ethyl acetoacetato-O1',O3)titanium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines or halides can substitute the ligands in the compound.

Major Products Formed:

  • Oxidation: Formation of titanium dioxide (TiO2) or other titanium oxides.

  • Reduction: Production of titanium metal or lower oxidation state titanium complexes.

  • Substitution: Generation of new organometallic complexes with different ligands.

Scientific Research Applications

Dibutoxybis(ethyl acetoacetato-O1',O3)titanium has found applications in various scientific research areas:

  • Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

  • Biology: Employed in the study of metalloproteins and enzyme mimetics.

  • Medicine: Investigated for its potential use in drug delivery systems and imaging agents.

  • Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which Dibutoxybis(ethyl acetoacetato-O1',O3)titanium exerts its effects involves its ability to coordinate with various substrates and act as a Lewis acid. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biological macromolecules or catalyzes chemical reactions through its titanium center.

Comparison with Similar Compounds

Dibutoxybis(ethyl acetoacetato-O1',O3)titanium is unique due to its specific ligand arrangement and reactivity. Similar compounds include:

  • Titanium(IV) bis(acetylacetonate)

  • Titanium(IV) bis(ethyl acetoacetate)

  • Titanium(IV) bis(isopropoxide)

These compounds share the titanium center but differ in their ligands, leading to variations in their chemical properties and applications.

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Properties

IUPAC Name

butan-1-olate;(Z)-4-ethoxy-4-oxobut-2-en-2-olate;titanium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H10O3.2C4H9O.Ti/c2*1-3-9-6(8)4-5(2)7;2*1-2-3-4-5;/h2*4,7H,3H2,1-2H3;2*2-4H2,1H3;/q;;2*-1;+4/p-2/b2*5-4-;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKYMTAHMJKNDB-NRFIWDAESA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[O-].CCCC[O-].CCOC(=O)C=C(C)[O-].CCOC(=O)C=C(C)[O-].[Ti+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[O-].CCCC[O-].CCOC(=O)/C=C(\[O-])/C.CCOC(=O)/C=C(\[O-])/C.[Ti+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O8Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20753-28-0
Record name Titanium, dibutoxybis(ethyl 3-(oxo-kappaO)butanoato-kappaO')-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020753280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Titanium, dibutoxybis[ethyl 3-(oxo-.kappa.O)butanoato-.kappa.O']-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dibutoxybis(ethyl acetoacetato-O1',O3)titanium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.994
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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